![molecular formula C16H10Cl3NO2 B2371278 3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole CAS No. 478066-43-2](/img/structure/B2371278.png)

3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

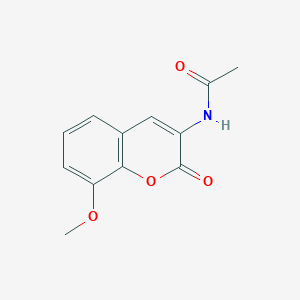

“3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C16H12Cl3NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring), an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom), and a 2,4,5-trichlorophenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Trypanocidal Activity

2,5-diphenyloxazoles, closely related to the oxazole , have demonstrated significant trypanocidal activity. Specifically, oxazoles with di- and trihydroxy groups exhibit notable inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals. One such compound showed potent inhibitory activity with an IC50 of 1.0 μM (O. Banzragchgarav et al., 2016).

Anticancer Activity

Novel oxazole derivatives have been synthesized and tested for their anticancer properties. Some of these compounds, specifically 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives, exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines (Xinhua Liu et al., 2009).

Template for Synthesis of Functionalized Oxazoles

Oxazole compounds, such as 4-bis(methylthio)methylene-2-phenyloxazol-5-one, have been utilized as versatile templates for the synthesis of various functionalized oxazoles. This includes nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization processes (N. Misra, H. Ila, 2010).

Synthesis of Extended Oxazoles

2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to the formation of extended oxazoles. This process involves reactions with diverse alkyl halides and reductive desulfonylation, contributing to the synthesis of compounds like anti-inflammatory Oxaprozin (Pravin Patil, F. A. Luzzio, 2016).

Photo-Oxidation Studies

Oxazole and its derivatives, such as 4-methyl-2,5-diphenyloxazole, have been studied for their reaction with singlet oxygen. The primary reaction pathway involves a [4 + 2]-cycloaddition to the oxazole ring, leading to the formation of products like imino-anhydride and triamide end-products. This study enhances understanding of oxazole's roles in heterocycle chemistry and active natural and medicinal species (Nassim Zeinali et al., 2020).

5-Lipoxygenase Inhibitory Activity

N-aryl-5-aryloxazol-2-amine derivatives, related to the oxazole , have shown potential as inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis. This discovery is significant for the treatment of inflammation-related diseases, including asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, Y. Cho, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO2/c17-12-7-14(19)16(8-13(12)18)21-9-11-6-15(20-22-11)10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYODYKHPRIIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2371202.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)